Alogliptin is a synthetically derived compound classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , ] In scientific research, Alogliptin is primarily utilized for its ability to inhibit the DPP-4 enzyme, which plays a critical role in glucose metabolism. [, , , , , , , , , , , , ] This inhibition leads to increased levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), contributing to improved glucose homeostasis. [, , , , , , ]
Alogliptin is synthesized from various chemical precursors and belongs to the class of small molecules. It functions by inhibiting the enzyme dipeptidyl peptidase-4, which plays a critical role in glucose metabolism. Its chemical structure allows it to be administered orally and predominantly exists as the R-enantiomer, ensuring minimal chiral conversion in vivo .
The synthesis of alogliptin involves several steps utilizing different chemical reactions. A common method starts with 6-chlorouracil reacting with α-bromo-o-tolunitrile in the presence of a strong base like sodium hydride. This intermediate is then reacted with (R)-3-aminopiperidine dihydrochloride in isopropanol and water, followed by treatment with potassium carbonate to yield alogliptin hydrochloride. The final step typically involves converting this hydrochloride into the benzoate salt form by reacting it with benzoic acid .
The molecular formula of alogliptin is C17H21ClN4O2, and its structure features a pyrimidine ring connected to a piperidine moiety. The compound includes a chlorinated aromatic system and exhibits specific stereochemistry that contributes to its biological activity.
Alogliptin undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
Alogliptin exerts its therapeutic effects primarily through the inhibition of dipeptidyl peptidase-4. This enzyme typically degrades incretin hormones like glucagon-like peptide 1 and glucose-dependent insulinotropic polypeptide, which are vital for insulin secretion in response to meals.
Alogliptin exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 336.83 g/mol |
Melting Point | Not extensively reported |
LogP (octanol-water) | Approximately 1.7 |
Half-Life | Approximately 21 hours |
Bioavailability | ~100% |
Alogliptin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its role as a Dipeptidyl Peptidase-4 inhibitor makes it a valuable option for patients who require glycemic control alongside lifestyle modifications such as diet and exercise.
Alogliptin (SYR-322) emerged from structure-based drug design efforts at Syrrx, Inc. (later acquired by Takeda Pharmaceuticals) to develop non-substrate-like DPP-4 inhibitors. Early DPP-4 inhibitors like P32/98 and DPP-728 suffered from low selectivity or chemical instability. Researchers targeted non-covalent inhibitors to avoid off-target effects associated with covalent-binding agents [2] [5].
Alogliptin’s quinazolinone core was optimized to occupy the S1 and S2 pockets of DPP-4. Key structural features include:
X-ray crystallography (PDB ID: 3g0b) confirmed alogliptin’s non-covalent binding mode, with an IC₅₀ of <7 nM. Unlike covalent inhibitors (e.g., saxagliptin), it lacks electrophilic groups, minimizing instability and off-target risks [7]. Pharmacokinetic studies revealed rapid absorption (Tₘₐₓ: 1–2 hours), 100% bioavailability, and renal excretion (76% unchanged). Its 21-hour half-life enables once-daily dosing [3] [6].
Table 1: Key Chemical and Pharmacodynamic Properties of Alogliptin
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₈H₂₁N₅O₂ | Xanthine-based scaffold |
cLogP | 0.66 | Balanced hydrophilicity/lipophilicity |
DPP-4 IC₅₀ | <7 nM | High potency |
Selectivity (vs. DPP-8/9) | >14,000-fold | Minimizes off-target toxicity |
TPSA* | 94 Ų | Favorable membrane permeability |
Topological Polar Surface Area | [5] [7] |
Alogliptin advanced the gliptin class through enhanced selectivity and pharmacokinetics. Its development followed first-generation agents like sitagliptin, addressing limitations:
Table 2: Pharmacokinetic Comparison of Gliptins
Parameter | Alogliptin | Sitagliptin | Saxagliptin | Linagliptin |
---|---|---|---|---|
Bioavailability | 100% | 87% | 67% | 30% |
Tₘₐₓ (h) | 1–2 | 1–4 | 2 | 1.5 |
Half-life (h) | 21 | 12.4 | 2.5–3.1* | 12 |
Renal Excretion | 76% | 79% | 24–36%* | 6% |
Selectivity Ratio | >14,000 | >2,600 | ~100 | >10,000 |
Includes active metabolite | [6] |
Alogliptin occupies a distinct niche due to its effects on pancreatic and extra-pancreatic pathways:
Table 3: HbA1c Reduction in Alogliptin Clinical Trials
Study Design | Dose | HbA1c Reduction vs. Baseline | Combination Therapy |
---|---|---|---|
Monotherapy (drug-naïve) [1] | 12.5 mg/day | –0.81% (95% CI: –1.11 to –0.51) | None |
Monotherapy (drug-naïve) [1] | 25 mg/day | –0.98% (95% CI: –1.30 to –0.66) | None |
Add-on to metformin [6] | 25 mg/day | –0.64% (p<0.001) | Metformin |
Add-on to pioglitazone [4] | 25 mg/day | –0.70% (p<0.001) | Pioglitazone |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7